molecular formula C12H18N2O B13324882 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline

Cat. No.: B13324882
M. Wt: 206.28 g/mol
InChI Key: HKSONNZIVKCOLW-UHFFFAOYSA-N
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Description

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline (CAS 1489363-07-6) is a high-purity chemical compound with a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . This aniline-functionalized pyrrolidine derivative is provided as a key synthetic intermediate exclusively for research applications. Its structure, featuring a pyrrolidine ring and a methoxymethyl side chain, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with similar pyrrolidine and aniline motifs are investigated as potential inhibitors for various enzymes . For instance, nitrogen-containing heterocycles are explored as PDE10 inhibitors, relevant for neurological research . Similarly, N-substituted aniline derivatives have been reported to act as allosteric inhibitors of enzyme activity, demonstrating the value of this structural class in probing biological mechanisms . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline

InChI

InChI=1S/C12H18N2O/c1-15-9-10-6-7-14(8-10)12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3

InChI Key

HKSONNZIVKCOLW-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(C1)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline

General Synthetic Strategy

The synthesis of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline typically involves the alkylation of aniline derivatives with substituted pyrrolidine intermediates bearing a methoxymethyl group. The key steps involve:

  • Formation of the pyrrolidine ring or use of preformed pyrrolidine derivatives.
  • Introduction of the methoxymethyl substituent on the pyrrolidine nitrogen or carbon.
  • Coupling or substitution to attach the pyrrolidinyl moiety to the aniline ring.

Typical reaction conditions include reflux in organic solvents such as dichloromethane or ethanol, often with catalysts or bases to facilitate alkylation and substitution reactions.

Specific Reported Methods

Alkylation of Aniline with Methoxymethylpyrrolidine

One common approach involves direct alkylation of aniline with 3-(methoxymethyl)pyrrolidine derivatives under reflux conditions in solvents like ethanol or dichloromethane. Catalysts such as palladium complexes or bases like sodium tert-butoxide may be used to enhance reaction efficiency and selectivity.

Multi-step Synthesis via Pyrrolidine Precursors

An alternative route involves:

  • Synthesis of 2-methylpyrrolidine or substituted pyrrolidines from precursors such as 2-methylpyrroline via catalytic hydrogenation using platinum catalysts (e.g., 5% Pt-C) in alcohol solvents (ethanol/methanol mixture).
  • Subsequent functionalization of the pyrrolidine nitrogen with a methoxymethyl group.
  • Coupling of the functionalized pyrrolidine to aniline through nucleophilic substitution or palladium-catalyzed amination reactions.

This process is scalable and commercially viable, as demonstrated in pharmaceutical intermediate syntheses.

Palladium-Catalyzed Amination and Arylation

Palladium-catalyzed cross-coupling reactions have been employed to form C-N bonds between pyrrolidine derivatives and aniline rings. For example, palladium catalysts such as Pd2(dba)3 combined with ligands like XantPhos and bases such as t-BuONa in toluene at elevated temperatures (around 90–110 °C) enable efficient coupling.

These methods also extend to related aromatic amines and carbamate derivatives, where ortho C–H arylation of aniline carbamates with aryldiazonium salts can be performed to introduce functional groups prior to pyrrolidine attachment.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Time Yield/Notes
Alkylation in ethanol/DCM Aniline, 3-(methoxymethyl)pyrrolidine, base or catalyst Reflux (~70°C) Several hours Moderate to high yields; solvent dependent
Catalytic hydrogenation 2-Methylpyrroline, Pt catalyst (5% Pt-C), EtOH/MeOH solvent Room temp to 60°C Hours High purity pyrrolidine intermediate
Pd-catalyzed amination Pd2(dba)3, XantPhos, t-BuONa, toluene 90–110°C 12 h High selectivity, scalable
Ortho C–H arylation (related) Aryldiazonium salts, Pd catalyst, isopropanol or THF Room temp to reflux Hours Useful for functionalization before coupling

Purification and Characterization

After synthesis, products are typically purified by silica gel chromatography or preparative HPLC to achieve high purity. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and substitution patterns.
  • Infrared (IR) spectroscopy to identify functional groups.
  • Mass Spectrometry (MS) for molecular weight confirmation and purity assessment.

Research Outcomes and Comparative Analysis

Efficiency and Scalability

  • The catalytic hydrogenation route for pyrrolidine intermediates is noted for its scalability and cost-effectiveness, using commercially available catalysts and straightforward reaction conditions.
  • Pd-catalyzed coupling methods provide high yields and selectivity, suitable for complex molecules and medicinal chemistry applications.

Reaction Yields and Purity

  • Alkylation methods generally yield moderate to high purity products, but reaction conditions must be optimized to minimize side reactions.
  • Palladium-catalyzed methods often achieve yields above 70% with excellent regioselectivity and functional group tolerance.

Limitations and Challenges

  • Some deprotection or functional group transformations (e.g., demethylation of methoxy groups) can be challenging due to compound instability under acidic conditions.
  • Multi-step syntheses require careful purification at each stage to avoid accumulation of impurities.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Disadvantages
Direct alkylation of aniline Simple, uses readily available reagents Straightforward, moderate yield May require harsh conditions
Catalytic hydrogenation of pyrroline Produces pyrrolidine intermediate Scalable, cost-effective Requires catalyst handling
Pd-catalyzed amination/arylation High selectivity, functional group tolerance High yield, suitable for complex synthesis Requires expensive catalysts
Ortho C–H arylation of aniline derivatives Functionalization prior to coupling Enables diverse substitution Multi-step, sensitive to conditions

Chemical Reactions Analysis

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

(a) Methoxy vs. Phenoxy Substituents

Compounds such as 2-phenoxy-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline (32b) and 2-(4-fluorophenoxy)-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline (33b) () replace the methoxymethyl group with bulkier phenoxy substituents. These analogs exhibit distinct electronic profiles due to the electron-withdrawing fluorine atom in 33b, which may reduce basicity at the aniline nitrogen compared to the methoxymethyl analog.

(b) Methoxymethyl vs. Trifluoromethyl Substituents
(c) Positional Isomerism

Compounds like 3-phenoxy-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline (36b) () and 2-(Pyrrolidin-1-yl)benzenamine () highlight the importance of substituent placement. The ortho-substituted methoxymethyl group in the target compound may sterically hinder interactions with planar binding sites compared to para-substituted analogs.

Functional Group Modifications on the Aniline Ring

(a) Sulfonamide vs. Methoxymethyl Linkers

4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline () replaces the methoxymethyl-pyrrolidine moiety with a sulfonamide group, drastically altering electronic properties (e.g., increased acidity of the aniline NH) and hydrogen-bonding capacity.

(b) Fluorine Substitution

Fluorinated analogs like 3-(4-fluorophenoxy)-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline (37b) () and 3-chlorodiphenylamine () exhibit enhanced metabolic stability compared to non-halogenated derivatives, though at the cost of reduced synthetic accessibility.

Biological Activity

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxymethyl group and an aniline moiety. Its structural characteristics are crucial for its interaction with biological targets.

The biological activity of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline is primarily attributed to its ability to interact with specific receptors and enzymes. Similar compounds have shown mechanisms such as:

  • Enzyme Inhibition : Compounds with a pyrrolidine structure often act as inhibitors of various enzymes, including proteases and kinases.
  • Receptor Modulation : The aniline portion may facilitate binding to neurotransmitter receptors, influencing signaling pathways related to pain, inflammation, or neuroprotection.

Biological Activity Data

Recent studies have investigated the biological efficacy of similar pyrrolidine derivatives. Below is a summary table comparing the biological activities of various related compounds:

Compound NameTargetIC50 (nM)Mechanism of Action
2-(3-(Methoxymethyl)pyrrolidin-1-yl)anilineNot yet determinedN/APotential enzyme inhibitor
CWHM-1552 (4-Aryl-N-benzylpyrrolidine)P. falciparum DHODH51Inhibitor of Plasmodium DHODH
Compound 19 (Benzoylpiperidine)MAGL80Inhibitor, selective for MAGL
Compound 15i (Sulfonyl pyrrolidine)CARN/APartial agonist

Case Studies

  • Antimalarial Activity : A study on pyrrolidine-based compounds demonstrated that derivatives could effectively inhibit Plasmodium DHODH, showcasing potential for antimalarial therapies. Although specific data for 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline is lacking, the structural similarities suggest it could exhibit comparable activity against malaria parasites .
  • Neuroprotective Effects : Research has indicated that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions like Alzheimer's disease. This aligns with findings from related compounds that demonstrate inhibition of β-secretase, an enzyme implicated in amyloid plaque formation .
  • Cancer Cell Viability : Compounds structurally related to 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline have shown antiproliferative effects on various cancer cell lines. For instance, benzoylpiperidine derivatives displayed significant inhibition against ovarian cancer cells, which may be relevant for exploring similar activities in our compound .

Q & A

Q. Basic Research Focus

  • In vitro : Enzyme inhibition assays (e.g., kinase or GPCR targets) using fluorescence polarization or radiometric methods. For instance, pyrrolidine-containing analogs show moderate inhibition (IC50_{50} ~5–10 µM) of TRK kinase, a cancer target .

  • In vivo : Pharmacokinetic studies in rodent models (e.g., bioavailability, half-life). The methoxymethyl group enhances solubility compared to ethoxymethyl analogs, improving blood-brain barrier penetration .

  • Comparative data :

    CompoundTarget Activity (IC50_{50})Solubility (mg/mL)
    Pyrrolidine derivative8.2 µM1.5
    Piperidine derivative12.4 µM0.9
    Morpholine derivative>50 µM2.1
    Source: Adapted from PubChem data .

How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced receptor binding?

Advanced Research Focus
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity. For example, the methoxymethyl group’s electron-donating effect lowers the LUMO energy (-1.8 eV), favoring nucleophilic interactions . Molecular docking (AutoDock Vina) identifies binding poses in TRK kinase: the pyrrolidine ring occupies a hydrophobic pocket, while the methoxymethyl group forms hydrogen bonds with Asp 753. Contradictions between docking scores and experimental IC50_{50} values may arise from solvent entropy effects, requiring MD simulations for clarification .

What strategies resolve contradictions in reported receptor binding affinities across studies?

Advanced Research Focus
Discrepancies often stem from:

  • Assay variability : Radiometric vs. fluorescence-based assays may yield differing IC50_{50} values due to quenching artifacts. Normalize data using a reference inhibitor (e.g., staurosporine for kinases).
  • Protonation states : The aniline group’s pKa (~4.5) affects binding at physiological pH. Use pH-adjusted buffers or isothermal titration calorimetry (ITC) to quantify protonation-dependent affinity .
  • Structural analogs : Piperidine derivatives show weaker binding due to reduced ring puckering, as confirmed by X-ray data .

What methodologies assess the compound’s pharmacokinetics and metabolic stability?

Q. Advanced Research Focus

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}). The methoxymethyl group reduces CYP3A4-mediated oxidation compared to ethoxymethyl analogs .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding to albumin correlates with prolonged in vivo activity.
  • Metabolite identification : LC-MS/MS detects O-demethylation products, which are inactive but non-toxic .

How do steric and electronic effects of the pyrrolidine substituent influence structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Steric effects : Bulky substituents (e.g., tert-butyl) reduce target binding by ~40%, while methoxymethyl balances size and polarity .
  • Electronic effects : Electron-withdrawing groups (e.g., CF3_3) decrease basicity of the pyrrolidine nitrogen, weakening ionic interactions. QSAR models show a linear correlation (R2^2 = 0.87) between substituent Hammett σ values and IC50_{50} .

What retrosynthetic approaches and AI-driven tools optimize one-step synthesis routes?

Advanced Research Focus
AI platforms (e.g., Pistachio, Reaxys) prioritize routes with minimal steps and high atom economy. For example:

  • Retrosynthesis : Disconnect the pyrrolidine-aniline bond to yield 2-nitroanisole and 3-(methoxymethyl)pyrrolidine, followed by reductive amination .
  • Feasibility scoring : Routes with >80% precursor relevance and <3 synthetic steps are prioritized. Contradictions between predicted and experimental yields often arise from unaccounted steric effects, requiring iterative optimization .

How does this compound’s electronic structure support applications in materials science (e.g., conductive polymers)?

Basic Research Focus
The conjugated aniline-pyrrolidine system enables π-stacking in polymers, enhancing conductivity. Cyclic voltammetry reveals a redox potential of +0.75 V (vs. Ag/AgCl), suitable for hole-transport materials in OLEDs. Comparative studies show methoxymethyl derivatives exhibit higher thermal stability (Td_{d} >250°C) than ethoxymethyl analogs .

What experimental and computational methods address stereochemical challenges in synthesis?

Q. Advanced Research Focus

  • Chiral HPLC separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • VCD (Vibrational Circular Dichroism) confirms absolute configuration by matching experimental and DFT-simulated spectra .
  • Crystallography : Resolves racemic mixtures via co-crystallization with chiral auxiliaries (e.g., tartaric acid) .

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